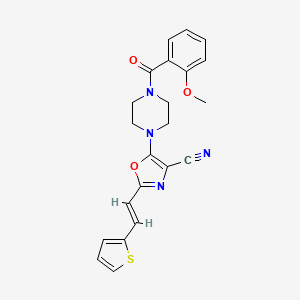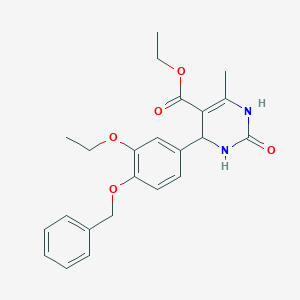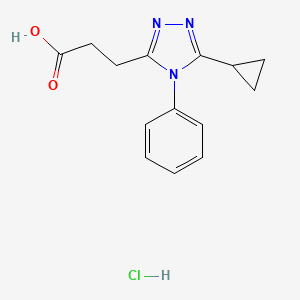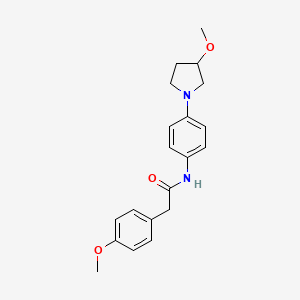![molecular formula C23H24ClN5OS B2487732 5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-35-3](/img/structure/B2487732.png)
5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemical compounds that have been synthesized for various biological applications, including anti-diabetic, antimicrobial, anti-inflammatory, and analgesic activities. The core structure involves different heterocyclic frameworks like triazol, piperazine, and thiazolo, which are often modified to enhance or modify the biological activity of these compounds (Bindu et al., 2019); (Bektaş et al., 2010).
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions starting from basic heterocyclic compounds. For instance, triazolopyridazine derivatives have been synthesized in a two-step process, beginning with the synthesis of 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine followed by conjugation with secondary amines (Bindu et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of heterocyclic rings, which contribute significantly to their biological activity. For example, compounds with chlorophenyl piperazine moiety have been synthesized and characterized through various spectroscopic methods (Şahin et al., 2012).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, such as nucleophilic substitution and condensation, to introduce different functional groups that modulate their biological activities. The chemical properties are largely influenced by the nature of the substituents on the heterocyclic frameworks (Holla et al., 2006).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are crucial for determining the compound's suitability for pharmaceutical applications. These properties are often determined using techniques like X-ray crystallography (Karczmarzyk & Malinka, 2008).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and hydrogen bonding potential are critical for understanding the compound's interactions with biological targets. These properties are influenced by the compound's molecular structure and can be analyzed through spectroscopic methods and computational chemistry approaches (Karczmarzyk & Malinka, 2008).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
- Synthesized derivatives, including compounds similar to the one , have shown promising antimicrobial activities. The effectiveness of these compounds has been tested against various microorganisms, indicating their potential in antimicrobial applications (Bektaş et al., 2007).
Anti-diabetic Drug Development
- Compounds with a structure related to the specified chemical have been evaluated for their potential as anti-diabetic drugs. These studies focused on their inhibition of Dipeptidyl peptidase-4 (DPP-4), an enzyme associated with diabetes management (Bindu et al., 2019).
Anti-inflammatory and Analgesic Properties
- Some derivatives of the mentioned compound have been explored for their anti-inflammatory and analgesic properties, which could be significant in the development of new pain and inflammation management drugs (Tozkoparan et al., 2004).
Antifungal Applications
- Research has shown that similar compounds have potential as antifungal agents, which could be vital in treating fungal infections (Volkova et al., 2020).
Antihypertensive Agents
- Certain derivatives, including similar chemical structures, have been studied for their antihypertensive effects, indicating possible applications in managing high blood pressure (Meyer et al., 1989).
Eigenschaften
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5OS/c1-15-6-8-17(9-7-15)20(21-22(30)29-23(31-21)25-16(2)26-29)28-12-10-27(11-13-28)19-5-3-4-18(24)14-19/h3-9,14,20,30H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDJHUXBOTXJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2487649.png)

![3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B2487652.png)
![2-Methyl-6-phenylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2487653.png)


![N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2487661.png)
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2487662.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2487664.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487666.png)
![5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2487669.png)
![methyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2487670.png)
